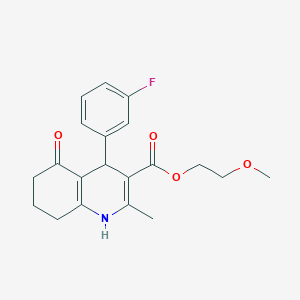
N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as CCB, is a chemical compound that has been widely studied for its potential applications in scientific research. CCB is a urea derivative that has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea is not yet fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has also been shown to inhibit the activity of several transcription factors, including NF-κB and STAT3, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic effects, N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea in lab experiments is its relatively low toxicity. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea. One area of research is in the development of new derivatives of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea that may have improved efficacy and/or reduced toxicity. Another area of research is in the identification of new targets for N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea, which may expand its potential applications in scientific research. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea, which may help to optimize its use in clinical settings.
Conclusion
In conclusion, N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea is a promising compound that has been extensively studied for its potential applications in scientific research. Its anti-tumor, anti-angiogenic, anti-inflammatory, and neuroprotective effects make it a versatile compound that may have a variety of applications in the treatment of various diseases. While there are still many unanswered questions about the mechanism of action of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea, its low toxicity and relative ease of synthesis make it an attractive compound for further research.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea involves the reaction of 4-chlorobenzylamine with 4-chloro-2-fluorobenzoyl isocyanate in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea as a white crystalline solid. The synthesis of N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea is relatively straightforward and has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have potent anti-tumor effects in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. N-(4-chlorobenzyl)-N'-(4-chloro-2-fluorophenyl)urea has also been shown to have anti-angiogenic effects, which may be useful in preventing the growth and spread of tumors.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2O/c15-10-3-1-9(2-4-10)8-18-14(20)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEBOLFHNLWNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(4-chloro-2-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)
![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)

![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)
![ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5208900.png)
![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5208924.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol dihydrochloride](/img/structure/B5208925.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)
